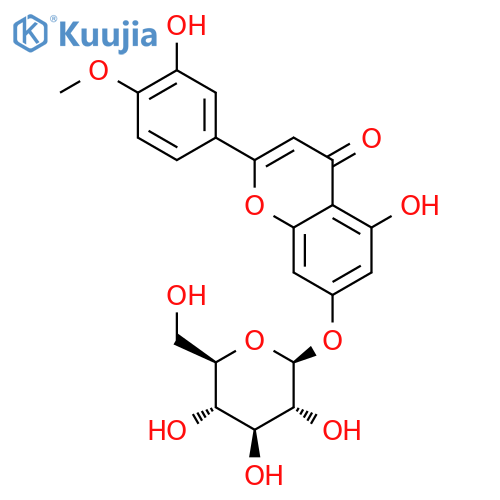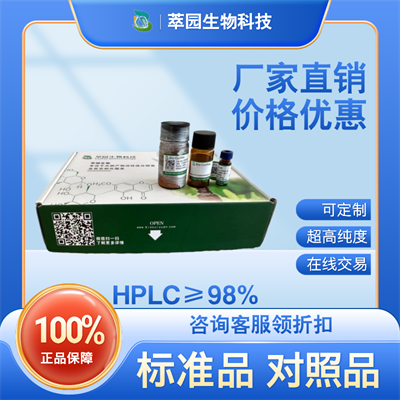Cas no 20126-59-4 (Diosmetin-7-O-β-D-glucopyranoside)

Diosmetin-7-O-β-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 3',5-Dihydroxy-7-(β-D-glucopyranosyloxy)-4'-methoxyflavone
- 7-(β-D-Glucopyranosyloxy)-3',5-dihydroxy-4'-methoxyflavone
- Diosmetin 7-O-glucoside
- Diosmetin 7-O-β-D-glucopyranoside
- Diosmetine 7-O-glucoside
- Diosmetol 7-glucoside
- 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
- Diosmetin 7-glucoside
- Diosmetin-7-O-β-D-glucopyranoside
- Diosmetin-7-O-beta-D-glucopyranoside
- Diosmetin-7-glucoside
- DIOSMETIN-7-O-B-D-GLUCOPYRANOSIDE
- Diosmetin-7-O-Beta-D-glucopYHanoside
- Eridictiol
- Diosmetin-7-O-
- A-D-glucopyranoside
- X641V68UOZ
- Diosmetin-7-O-?-D-glucopyranoside
- Flavone, 3',5,7-trihydroxy-4'-methoxy-, 7-.beta.-D-glucopyranoside
- diosmetin 7-O--D-glucopyranoside
- Diosmetin-7-o--D-glucopyranoside
- WKUHPOMCLBLCOV-MIUGBVLSSA-N
- 7-.beta.-D-Glucopyranosyldiosmetol
- Flavone, 3',5,7-trihydroxy-4'-methoxy-, 7-beta-D-glucopyranoside
- MFC
- 4H-1-Benzopyran-4-one, 7-(.beta.-D-glucopyranosyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-
- A934559
- 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- DIOSMETIN 7-O-.BETA.-GLUCOSIDE
- HY-N0713
- 7-O-(.BETA.-D-GLUCOPYRANOSYL)DIOSMETINE
- 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-chromen-7-yl hexopyranoside #
- CS-0009731
- GLUCOPYRANOSIDE, DIOSMETIN-7, .BETA.-D-
- 7-O-.BETA.-D-GLUCOPYRANOSYL-3',5-DIHYDROXY-4'-METHOXYFLAVONE
- BDBM50503753
- MFCD20526611
- DIOSMETIN, 7-.BETA.-D-GLUCOPYRANOSIDE
- 20126-59-4
- Diosmetin 7-O-beta-D-glucopyranoside
- CHEBI:188752
- Diosmetin-?7-?o-?beta-?D-?glucopyranoside
- CHEMBL488001
- UNII-X641V68UOZ
- DIOSMETIN 7-O-.BETA.-D-GLUCOSIDE
- 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Diosmetin 7-O-beta-D-glucoside
- MS-28493
- Q23055362
- 3',5-Dihydroxy-7-(beta-D-glucopyranosyloxy)-4'-methoxyflavone
- 5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE
- AC-34873
- DTXSID401310783
- ZB1879
- 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
- Diosmetin 7-O-.beta.-D-glucopyranoside
- AKOS030530342
- Flavone base + 3O, 1MeO, O-Hex
- 7-O-B-D-GLUCOPYRANOSIDE
- FT-0686599
- DA-72795
- Diosmetin-7-o-beta-D-glucopyranoside; 4H-1-Benzopyran-4-one, 7-(ss-D-glucopyranosyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-; Diosmetin, 7-ss-D-glucopyranoside (6CI); Flavone, 3',5,7-trihydroxy-4'-methoxy-, 7-ss-D-glucopyranoside (8CI); Glucopyranoside, diosmetin-7, ss-D- (8CI); 7-(ss-D-Glucop
- Diosmetin 7-O-I(2)-D-glucoside
-
- MDL: MFCD20526611
- インチ: 1S/C22H22O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
- InChIKey: WKUHPOMCLBLCOV-MIUGBVLSSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1=C([H])C(=C2C(C([H])=C(C3C([H])=C([H])C(=C(C=3[H])O[H])OC([H])([H])[H])OC2=C1[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 462.116212g/mol
- ひょうめんでんか: 0
- XLogP3: 0.8
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 回転可能化学結合数: 5
- どういたいしつりょう: 462.116212g/mol
- 単一同位体質量: 462.116212g/mol
- 水素結合トポロジー分子極性表面積: 175Ų
- 重原子数: 33
- 複雑さ: 729
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 462.4
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.609
- ゆうかいてん: 253-255 ºC
- ふってん: 803.6±65.0 °C at 760 mmHg
- フラッシュポイント: 281.7±27.8 °C
- PSA: 179.28000
- LogP: 0.05850
Diosmetin-7-O-β-D-glucopyranoside セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Diosmetin-7-O-β-D-glucopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D485213-250mg |
Diosmetin-7-o-β-D-glucopyranoside |
20126-59-4 | 250mg |
$ 1200.00 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S0692-1 mg |
Diosmetin-7-O-beta-D-glucopyranoside |
20126-59-4 | 99.12% | 1mg |
¥728.00 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1082183-50mg |
3',5-Dihydroxy-7-(-D-glucopyranosyloxy)-4'-methoxyflavone |
20126-59-4 | 95% | 50mg |
$335 | 2022-10-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S0692-100 mg |
Diosmetin-7-O-beta-D-glucopyranoside |
20126-59-4 | 99.12% | 100MG |
¥9974.00 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | E2019-5mg |
Diosmetin-7-O-β-D-glucopyranoside |
20126-59-4 | 5mg |
¥4168.71 | 2022-04-26 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0507-100mg |
Diosmetin-7-glucoside |
20126-59-4 | 98% | 100mg |
$450 | 2023-09-19 | |
| Chemenu | CM162835-50mg |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
20126-59-4 | 97% | 50mg |
$*** | 2023-03-30 | |
| TargetMol Chemicals | T4S0692-1 mL * 10 mM (in DMSO) |
Diosmetin-7-O-β-D-glucopyranoside |
20126-59-4 | 99.12% | 1 mL * 10 mM (in DMSO) |
¥ 520 | 2023-09-15 | |
| TargetMol Chemicals | T4S0692-20 mg |
Diosmetin-7-O-β-D-glucopyranoside |
20126-59-4 | 99.12% | 20mg |
¥ 950 | 2023-07-11 | |
| ChemFaces | CFN98502-20mg |
Diosmetin-7-O-beta-D-glucopyranoside |
20126-59-4 | >=98% | 20mg |
$188 | 2023-09-19 |
Diosmetin-7-O-β-D-glucopyranoside サプライヤー
Diosmetin-7-O-β-D-glucopyranoside 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
Diosmetin-7-O-β-D-glucopyranosideに関する追加情報
Exploring the Therapeutic Potential of Diosmetin-7-O-β-D-glucopyranoside (CAS No. 20126-59-4): A Comprehensive Review
In recent years, the scientific community has shown increasing interest in naturally occurring flavonoids and their glycosides due to their diverse pharmacological properties. Among these compounds, Diosmetin-7-O-β-D-glucopyranoside (CAS No. 20126-59-4) has emerged as a promising bioactive molecule. This flavone glycoside, derived from various medicinal plants, has attracted attention for its potential health benefits, including antioxidant, anti-inflammatory, and metabolic regulatory effects. As consumers increasingly seek natural alternatives for wellness, understanding the science behind compounds like Diosmetin-7-O-β-D-glucopyranoside becomes crucial for researchers and health-conscious individuals alike.
The structural uniqueness of Diosmetin-7-O-β-D-glucopyranoside contributes to its biological activity. The compound features a diosmetin aglycone moiety conjugated with a β-D-glucopyranoside unit at the 7-position, enhancing its solubility and bioavailability compared to its aglycone form. This molecular configuration is particularly relevant in current research exploring bioavailability enhancement of flavonoids, a hot topic in nutraceutical development. Studies suggest that the glycosylation at the 7-position may influence the compound's interaction with gut microbiota, potentially affecting its metabolic fate and therapeutic efficacy.
Current research trends highlight the potential role of Diosmetin-7-O-β-D-glucopyranoside in metabolic health, a major focus area in nutritional science. Preliminary studies indicate that this compound may modulate key enzymes involved in glucose metabolism and lipid homeostasis. These findings align with growing public interest in natural approaches to metabolic syndrome management, as evidenced by increasing search volumes for terms like "natural blood sugar support" and "plant compounds for metabolism." The compound's potential dual action on both glucose and lipid pathways makes it particularly interesting for researchers investigating multi-target therapeutic approaches.
The antioxidant properties of Diosmetin-7-O-β-D-glucopyranoside have also garnered significant scientific attention. In an era where oxidative stress is recognized as a key factor in aging and various chronic conditions, the compound's ability to scavenge reactive oxygen species and modulate antioxidant defense systems presents exciting possibilities. This aligns with current consumer interest in anti-aging solutions and cellular protection, topics that frequently appear in health-related searches. The compound's potential to protect against oxidative damage to biomolecules while maintaining cellular redox balance makes it a subject of intense research in preventive health applications.
From a pharmacological perspective, the safety profile of Diosmetin-7-O-β-D-glucopyranoside is an important consideration. Current evidence suggests favorable toxicity parameters, which is crucial for its potential development as a nutraceutical ingredient or phytopharmaceutical. This safety aspect is particularly relevant given the increasing consumer demand for evidence-based herbal products and clinically validated botanicals - search terms that have seen steady growth in recent years. Researchers are particularly interested in establishing optimal dosage ranges and understanding potential synergies with other bioactive compounds.
The extraction and analysis of Diosmetin-7-O-β-D-glucopyranoside present interesting technical challenges that reflect current trends in natural product chemistry. Advanced techniques such as UHPLC-MS and NMR spectroscopy are being employed to characterize and quantify this compound in complex plant matrices. These methodological developments are important for quality control in the growing botanical supplement industry, where consumers increasingly demand standardized extracts with guaranteed bioactive content - a trend reflected in search analytics for "authentic herbal products" and "standardized plant extracts."
Looking forward, the research landscape for Diosmetin-7-O-β-D-glucopyranoside appears promising. Current investigations are exploring its potential applications in gut health (a rapidly growing area of consumer interest), cognitive function, and cellular resilience. These directions align well with emerging health trends and frequently searched topics in preventive medicine. As the scientific understanding of this compound deepens, it may offer novel approaches to address some of today's most pressing health challenges, particularly in the areas of metabolic disorders and age-related conditions.
In conclusion, Diosmetin-7-O-β-D-glucopyranoside (CAS No. 20126-59-4) represents an intriguing example of nature's pharmacopeia, combining multiple bioactive properties in a single molecular entity. Its study exemplifies the convergence of traditional knowledge and modern science, addressing contemporary health concerns through rigorous research. As interest in plant-based therapeutics continues to grow - evidenced by search trends for "scientifically validated herbs" and "evidence-based phytotherapy" - compounds like Diosmetin-7-O-β-D-glucopyranoside are likely to remain at the forefront of natural product research and development.






